Superior Selectivity Over MG132 (Z-Leu-Leu-Leu-H) for Proteasome vs. Non-Proteasomal Proteases
Epoxomicin demonstrates significantly greater selectivity for the proteasome over non-proteasomal proteases compared to the widely used peptide aldehyde inhibitor MG132. Epoxomicin does not inhibit non-proteasomal proteases like trypsin, chymotrypsin, papain, calpain, and cathepsin B at concentrations up to 50 µM [1]. In contrast, MG132 is a potent inhibitor of calpain, with a reported IC50 of 1.2 µM [2]. This difference in selectivity is critical for experiments where off-target inhibition of calpain or other proteases would confound results.
| Evidence Dimension | Inhibition of non-proteasomal proteases (e.g., calpain) |
|---|---|
| Target Compound Data | No inhibition of calpain, cathepsin B, papain, etc., at up to 50 µM |
| Comparator Or Baseline | MG132 (Z-Leu-Leu-Leu-al): IC50 of 1.2 µM for calpain inhibition |
| Quantified Difference | Epoxomicin exhibits >40-fold higher selectivity (based on highest tested concentration of 50 µM with no effect vs. 1.2 µM IC50 for MG132 on calpain) |
| Conditions | In vitro enzymatic assays with purified proteases |
Why This Matters
For researchers investigating the ubiquitin-proteasome system in pathways also involving calpain (e.g., apoptosis, neurodegeneration), epoxomicin provides a cleaner, more specific tool to deconvolute proteasome-specific effects from those of other cellular proteases.
- [1] Meng, L., et al. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proc. Natl. Acad. Sci. USA, 96(18), 10403-10408. View Source
- [2] MedChemExpress. (n.d.). MG-132 (MG132) Datasheet. View Source
